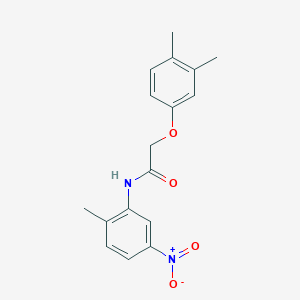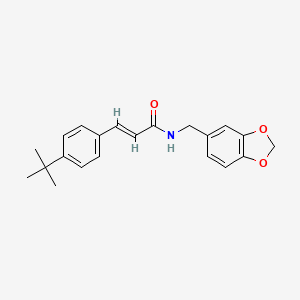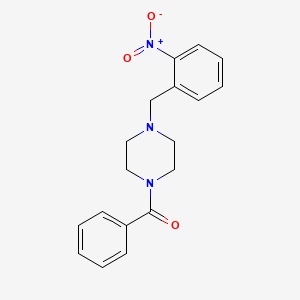
3-(4-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBNP-OXD and is a member of the oxadiazole family. It has a molecular formula of C16H12N4O4 and a molecular weight of 332.29 g/mol.
Wirkmechanismus
The mechanism of action of MBNP-OXD is not fully understood. However, it is believed to exhibit its biological activity through the inhibition of various enzymes and/or the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MBNP-OXD has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, MBNP-OXD has been shown to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBNP-OXD is its broad-spectrum antimicrobial activity. It has also been shown to exhibit potent anticancer activity against various cancer cell lines. Additionally, MBNP-OXD has been shown to be a versatile building block for the synthesis of novel organic materials with interesting optical and electronic properties.
One of the main limitations of MBNP-OXD is its poor solubility in aqueous solutions, which can limit its use in biological applications. Additionally, the mechanism of action of MBNP-OXD is not fully understood, which can make it difficult to optimize its biological activity.
Zukünftige Richtungen
There are several future directions for the research on MBNP-OXD. One potential direction is the optimization of its biological activity through the synthesis of analogs with improved solubility and/or potency. Another potential direction is the investigation of its potential as a fluorescent probe for the detection of other analytes, such as reactive oxygen species. Additionally, the use of MBNP-OXD as a building block for the synthesis of novel organic materials with interesting optical and electronic properties could lead to the development of new materials for various applications.
Synthesemethoden
The synthesis of MBNP-OXD involves the reaction of 4-nitrobenzaldehyde with 4-methoxybenzyl hydrazine to form the corresponding hydrazone. This intermediate is then reacted with cyanogen bromide to form the oxadiazole ring. The final product is obtained by the reduction of the nitro group to an amino group using sodium dithionite.
Wissenschaftliche Forschungsanwendungen
MBNP-OXD has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MBNP-OXD has been shown to exhibit potent antimicrobial, antifungal, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In material science, MBNP-OXD has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. It has also been investigated as a potential fluorescent probe for the detection of metal ions in aqueous solutions.
In analytical chemistry, MBNP-OXD has been used as a reagent for the determination of various analytes, including amino acids, carbohydrates, and proteins. It has also been used as a fluorescent probe for the detection of nitric oxide in biological samples.
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-14-8-2-11(3-9-14)10-15-17-16(23-18-15)12-4-6-13(7-5-12)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJOVZNMGKLEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5750819.png)


![2-ethyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5750838.png)
![3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5750839.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5750843.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5750847.png)
![methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5750853.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5750859.png)
![4-methoxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5750880.png)
![1,1'-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5750887.png)
![2-{[4-(benzyloxy)benzylidene]amino}-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5750895.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)

